molecular formula C12H12BrClN2O B1378053 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride CAS No. 1187930-04-6

2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride

Cat. No.: B1378053
CAS No.: 1187930-04-6
M. Wt: 315.59 g/mol
InChI Key: VYZUMCLFRFNGOR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride is a bicyclic heterocyclic compound featuring an oxazole ring fused to a partially hydrogenated pyridine moiety. Its CAS number (1187928-44-4) and high purity (95%) are documented in commercial catalogs .

The compound’s structural uniqueness lies in its fused oxazolo-pyridine system, which distinguishes it from simpler pyridine or oxazole derivatives.

Properties

IUPAC Name

2-(4-bromophenyl)-4,5,6,7-tetrahydro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O.ClH/c13-9-3-1-8(2-4-9)12-15-10-7-14-6-5-11(10)16-12;/h1-4,14H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZUMCLFRFNGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC(=N2)C3=CC=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-04-6
Record name Oxazolo[4,5-c]pyridine, 2-(4-bromophenyl)-4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187930-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride typically involves the condensation of 4-bromobenzaldehyde with a suitable amine, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or acetonitrile, and catalysts such as p-toluenesulfonic acid or zinc chloride .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processing to enhance reaction efficiency and yield. This approach allows for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium methoxide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated compound. Substitution reactions often result in the replacement of the bromine atom with another functional group .

Scientific Research Applications

Antinociceptive Effects

Research indicates that 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine exhibits notable antinociceptive properties. Studies have demonstrated its efficacy in pain relief models, suggesting potential applications in pain management therapies. The compound may interact with pain pathways to reduce sensitivity and perception of pain.

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in various experimental models. It appears to modulate inflammatory mediators and pathways, making it a candidate for developing treatments for inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine possesses cytotoxic properties against certain cancer cell lines. This suggests its potential as an anticancer agent. Further research is required to elucidate the mechanisms of action and to evaluate its effectiveness against different types of tumors .

Structural Characteristics

The unique structure of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine contributes to its biological activity. The presence of the bromophenyl group may enhance its interaction with biological targets due to increased lipophilicity and potential for π-π stacking interactions with aromatic residues in proteins.

Case Study 1: Antinociceptive Mechanism

In a controlled study involving rodent models of pain, administration of the compound resulted in a significant reduction in pain responses compared to control groups. The study measured pain thresholds using the hot plate test and formalin test protocols. Results indicated that the compound's mechanism may involve modulation of opioid receptors and inhibition of pro-inflammatory cytokines.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties by inducing paw edema in rats. Treatment with 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine significantly reduced edema compared to untreated controls. Histological analysis revealed decreased leukocyte infiltration and lower levels of inflammatory mediators such as TNF-alpha and IL-6.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the oxazolo-pyridine ring system can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents CAS Number Purity Key Differences Potential Applications References
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride 4-Bromophenyl, HCl salt 1187928-44-4 95% Enhanced lipophilicity due to bromophenyl; improved solubility via HCl salt. Pharmaceutical intermediates, kinase inhibitors (inferred from analogs).
2-Methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride Methyl group, HCl salt Not specified Discontinued Reduced steric bulk and lower molecular weight; likely higher aqueous solubility. Discontinued; historical use in exploratory medicinal chemistry.
2-(4-Bromophenyl)-5-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine 4-Bromophenyl, 5-methyl 158001-24-2 95+% Additional methyl group on oxazole ring may alter ring conformation and metabolic stability. Discontinued; possibly studied for CNS activity due to methyl substitution.
4-(4-Bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine 4-Bromophenyl, imidazole ring 7271-11-6 97% Replacement of oxazole with imidazole increases hydrogen-bonding capacity. Antiviral or enzyme inhibition (common for imidazole derivatives).

Structural and Functional Analysis

  • Substituent Effects :

    • The 4-bromophenyl group in the target compound enhances lipophilicity compared to methyl-substituted analogs (e.g., 2-Methyl-...hydrochloride) . This may improve membrane permeability but reduce aqueous solubility unless counterbalanced by salt formation.
    • The imidazo[4,5-c]pyridine analog (CAS 7271-11-6) replaces oxazole with imidazole, introducing an additional nitrogen atom capable of hydrogen bonding. This modification could enhance target binding in enzyme inhibition .
  • Biological Activity :

    • While direct data are unavailable, triazolo[4,5-c]pyridines (e.g., 8-azapurine derivatives) exhibit antimetabolite activity by mimicking purine structures . By analogy, the target compound’s oxazolo-pyridine core may interact with similar biological targets, though empirical validation is needed.
  • Synthetic Accessibility: The discontinued status of 2-(4-Bromophenyl)-5-methyl-...

Biological Activity

2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H11_{11}BrN2_2O
  • Molecular Weight : 279.13 g/mol
  • CAS Number : 885272-79-7

The compound features a bromophenyl group and a tetrahydrooxazolo structure, which contributes to its unique biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of bromophenyl compounds can enhance antibacterial activity due to increased electron density on the hydrazinic end of the chain .

CompoundActivity TypeReference
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridineAntimicrobial
4-(4-bromophenyl)-thiosemicarbazideAntibacterial

Anti-inflammatory Properties

In vitro studies have suggested that related compounds may exhibit anti-inflammatory effects. These effects are often attributed to the modulation of inflammatory pathways and the inhibition of pro-inflammatory cytokines.

Neuroprotective Effects

Some derivatives of tetrahydrooxazolo compounds have been investigated for neuroprotective effects. They may influence neurotransmitter systems or protect against oxidative stress in neuronal cells.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    A study evaluated various bromophenyl derivatives for their antimicrobial activity against several bacterial strains. The results indicated that the presence of the bromine atom significantly enhanced the efficacy of the compounds tested .
  • Synthesis and Characterization :
    The synthesis of 2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine was achieved through multi-step reactions involving cyclization processes. Characterization techniques such as NMR and IR spectroscopy confirmed the structural integrity of the synthesized compound .
  • Neuroprotective Studies :
    Research focused on the neuroprotective potential of related oxazolo compounds showed promising results in reducing neuronal cell death in models of oxidative stress. This suggests a potential therapeutic application for neurodegenerative diseases .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(4-bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride?

Answer:
The synthesis typically involves cyclocondensation of 4-bromophenyl-substituted precursors with heterocyclic amines under acidic conditions. For example, analogous tetrahydrooxazolopyridine scaffolds are synthesized via [3+2] cycloaddition reactions followed by HCl-mediated ring closure to form the hydrochloride salt . Alternative routes utilize multi-step functionalization starting from 4-bromophenyl piperidine derivatives, where oxidative cyclization introduces the oxazole ring . Key intermediates (e.g., 4-bromobenzoyl piperidine derivatives) are purified via recrystallization, with yields optimized by controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:carbonyl) .

Advanced: How can conflicting reports about this compound’s biological activity (e.g., antiviral vs. Hsp90 inhibition) be reconciled?

Answer:
Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation time) or compound purity. For instance:

  • Antiviral activity (e.g., inhibition of classical swine fever virus replication) is attributed to interactions with viral polymerases via π-π stacking of the bromophenyl group .
  • Hsp90 inhibition involves binding to the ATP-binding pocket, mediated by hydrogen bonding with Asp93 and hydrophobic interactions with the tetrahydrooxazole core .
    To resolve contradictions:

Validate purity using HPLC (>95% by area) and confirm stereochemistry via X-ray crystallography (monoclinic P21/c, β = 90.37°) .

Perform comparative dose-response assays under standardized conditions (e.g., 48-hour incubation in HEK293 cells).

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

  • 1H/13C NMR : Aromatic protons from the 4-bromophenyl group appear at δ 7.2–7.8 ppm, while protons in the tetrahydrooxazole ring resonate at δ 2.5–4.0 ppm. The oxazole C=N bond is confirmed by a peak at ~1650 cm⁻¹ in IR spectroscopy .
  • High-resolution mass spectrometry (HRMS) : Expected [M+H]+ for C₁₄H₁₄BrN₂O is 323.03, with isotopic patterns confirming bromine presence .
  • X-ray diffraction : Monoclinic crystal systems (a = 21.871 Å, b = 9.209 Å) validate spatial arrangement and hydrochloride salt formation .

Advanced: What strategies improve aqueous solubility for in vitro assays without compromising bioactivity?

Answer:

  • Salt modification : Hydrochloride salts enhance solubility (e.g., >10 mg/mL in PBS pH 7.4) compared to free bases .
  • Co-solvent systems : Use DMSO/water mixtures (<5% DMSO) to maintain compound stability .
  • Pro-drug approaches : Introduce hydrophilic groups (e.g., phosphate esters) at the tetrahydro ring’s nitrogen, which hydrolyze in vivo to release the active compound .

Basic: How is crystallographic data used to confirm the compound’s structure?

Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Space group : Monoclinic P21/c with unit cell parameters a = 21.871 Å, b = 9.209 Å, c = 10.552 Å .
  • Planarity : The oxazole and pyridine rings are coplanar, with dihedral angles <5°, stabilizing π-conjugation.
  • Salt formation : HCl coordinates with the pyridine nitrogen, confirmed by N–H···Cl hydrogen bonds (2.8–3.1 Å) .

Advanced: What computational methods predict binding interactions with Hsp90 or viral targets?

Answer:

  • Molecular docking (AutoDock Vina): Dock the compound into the Hsp90 ATP-binding pocket (PDB: 1UYL). Key interactions include hydrogen bonds with Asp93 (distance: 2.1 Å) and hydrophobic contacts with Phe138 .
  • Molecular dynamics (MD) simulations (AMBER): Simulate binding stability over 100 ns. Root-mean-square deviation (RMSD) <2.0 Å indicates stable ligand-protein complexes .
  • Quantum mechanics/molecular mechanics (QM/MM) : Calculate binding energies (ΔG) for bromophenyl derivatives, correlating with IC₅₀ values from enzymatic assays .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Storage conditions : -20°C in airtight, light-protected vials to prevent hydrolysis of the oxazole ring .
  • Degradation analysis : Monitor via HPLC every 6 months; >90% purity is acceptable for most assays. Avoid freeze-thaw cycles, which can precipitate the hydrochloride salt .

Advanced: How can structure-activity relationships (SARs) guide the design of analogs with improved potency?

Answer:

  • Bromophenyl substitution : Para-bromo enhances lipophilicity (logP ~2.8) and target affinity. Ortho/meta substitutions reduce activity by 10–50% .
  • Oxazole ring modification : Replacing oxygen with sulfur (thiazole) decreases Hsp90 binding (ΔΔG = +1.2 kcal/mol) due to reduced hydrogen-bond acceptance .
  • Tetrahydro ring saturation : Fully saturated rings improve metabolic stability (t₁/₂ >6 hours in liver microsomes) compared to unsaturated analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride
Reactant of Route 2
2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride

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